molecular formula C25H24N2O3S2 B2501741 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide CAS No. 397277-21-3

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide

Cat. No.: B2501741
CAS No.: 397277-21-3
M. Wt: 464.6
InChI Key: XCERDEOBBJHGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H24N2O3S2 and its molecular weight is 464.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-[3-(1,3-Benzothiazol-2-yl)-6-Methyl-4,5,6,7-tetrahydro-1-Benzothiophen-2-yl]-2,6-Dimethoxybenzamide and its derivatives have been explored for their antitumor properties. A study conducted by Ostapiuk et al. (2017) synthesized a series of compounds including this molecule and tested their antitumor activity. They found that certain compounds, including derivatives of the primary chemical, exhibited significant antitumor effects, indicating potential applications in cancer therapy (Ostapiuk, Frolov, & Matiychuk, 2017).

Protoporphyrinogen Oxidase Inhibitors

In the field of herbicide development, the inhibition of protoporphyrinogen oxidase (PPO) is a key research area. Jiang et al. (2011) designed and synthesized novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives, which showed higher PPO inhibition activity than some controls. This suggests potential applications in developing new herbicides (Jiang, Zuo, Wang, Tan, Wu, Xi, & Yang, 2011).

Antibacterial and Antifeedant Activities

Chaudhary et al. (2011) reported the synthesis of new benzothiazole derivatives containing benzimidazole and imidazoline moieties, which showed potent antibacterial and entomological activities. These activities indicate potential for developing new antibacterial agents and pesticides (Chaudhary, Pareek, Pareek, Kant, Ojha, Pareek, & June, 2011).

Synthesis of 4-Thiazolidinones

Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, discovering that some of the synthesized compounds exhibited significant anticancer activity on various cancer cell lines. This research provides insights into the potential development of new cancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Development of Radiotracers for Alzheimer's Disease

Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in imaging Alzheimer's disease. This research highlights the role of benzothiazole derivatives in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Future Directions

Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and a broad spectrum of biological activity. They have potential applications in the development of new drugs for various diseases .

Biochemical Analysis

Biochemical Properties

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is achieved through binding interactions at the active sites of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its binding to COX enzymes results in the inhibition of their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a gradual decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing the levels of these metabolites . Additionally, it can modulate the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-16-7-4-5-10-19(16)31-24)27-23(28)22-17(29-2)8-6-9-18(22)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCERDEOBBJHGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.